molecular formula C10H18O2 B1616496 Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate CAS No. 771-10-8

Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate

Cat. No.: B1616496
CAS No.: 771-10-8
M. Wt: 170.25 g/mol
InChI Key: JGWIOJNKGNJJLE-UHFFFAOYSA-N
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Description

Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is characterized by a cyclopropane ring substituted with four methyl groups and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-2-butene with ethyl diazoacetate in the presence of a rhodium catalyst. This reaction proceeds via a cyclopropanation mechanism, where the diazo compound forms a carbene intermediate that inserts into the double bond of the alkene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate involves its interaction with various molecular targets. The cyclopropane ring’s strain and the ester group’s reactivity contribute to its ability to undergo diverse chemical transformations. These interactions can affect biological pathways and molecular processes, making it a valuable compound for studying reaction mechanisms and developing new chemical entities .

Comparison with Similar Compounds

Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate can be compared with other cyclopropane derivatives, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a distinct and valuable compound in various chemical applications.

Properties

IUPAC Name

ethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-6-12-8(11)7-9(2,3)10(7,4)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWIOJNKGNJJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227881
Record name Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-10-8
Record name Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The method of Mesheheryakov, Chem. Abstr., 54, 24436d (1960) was employed. To a mixture of 19 g. (0.226 mole) of 2,3-dimethyl-2-butene and 2 g. of cupric sulfate is added at reflux a mixture of 51 g. (0.447 mole) ethyl diazoacetate and 19 g. of 2,3-dimethyl-2-butene. The resulting mixture is heated at reflux for 3 hours, cooled, filtered and distilled to afford 19.8 g. (26%) of the desired cyclic ester, B.P. 76°-77° (15 mm.)
[Compound]
Name
24436d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.226 mol
Type
reactant
Reaction Step Two
[Compound]
Name
cupric sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.447 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cyclic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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